

Cdk1-IN-1 Selectivity Profile: A Comparative Guide

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Compound of Interest		
Compound Name:	Cdk1-IN-1	
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For researchers and professionals in drug development, understanding the selectivity profile of a kinase inhibitor is paramount. This guide provides a detailed comparison of the selective Cdk1 inhibitor, RO-3306, against other cyclin-dependent kinases (CDKs). While the specific compound "Cdk1-IN-1" is not prominently documented in publicly available literature, RO-3306 serves as a well-characterized and selective inhibitor of Cdk1, making it an excellent exemplar for this analysis.

Quantitative Selectivity Profile of RO-3306

The inhibitory activity of RO-3306 has been quantified against several key cell cycle CDKs. The data, presented in terms of dissociation constants (Ki) and half-maximal inhibitory concentrations (IC50), clearly demonstrate its preference for Cdk1.

Kinase Complex	Ki (nM)	IC50 (nM)	Fold Selectivity vs. Cdk1/cyclin B1 (based on Ki)
Cdk1/cyclin B1	35[1][2][3]	35[4]	1
Cdk1/cyclin A	110[1][5]	-	~3
Cdk2/cyclin E	340[5][6]	340[4]	~10
Cdk4/cyclin D	>2000[5]	-	>57



Note: Ki values are a measure of binding affinity, while IC50 values indicate the concentration needed to inhibit 50% of the enzyme's activity. Lower values signify higher potency.

RO-3306 exhibits a nearly 10-fold greater selectivity for Cdk1/cyclin B1 over Cdk2/cyclin E and a more than 50-fold selectivity over Cdk4/cyclin D.[2][3] It has also been shown to have greater than 15-fold selectivity against a broader panel of eight diverse human kinases.[1][5] This profile establishes RO-3306 as a potent and selective Cdk1 inhibitor.

Experimental Protocols

The determination of the kinase inhibition profile of compounds like RO-3306 involves robust biochemical assays. Below are the methodologies employed in generating the data presented.

Homogeneous Time-Resolved Fluorescence (HTRF) Assay for Cdk Activity

This assay is a common method for measuring the activity of Cdk complexes.

Principle: The assay measures the phosphorylation of a substrate by the Cdk complex. It utilizes fluorescence resonance energy transfer (FRET) between a europium (Eu3+) cryptate-labeled anti-phospho-substrate antibody and an allophycocyanin (APC)-conjugated antibody. When the substrate is phosphorylated, the antibodies bind, bringing the Eu3+ and APC into proximity and generating a FRET signal.

Protocol Outline:

- Reaction Setup: Recombinant human Cdk/cyclin complexes (e.g., Cdk1/cyclin B1, Cdk2/cyclin E, Cdk4/cyclin D) are incubated with a suitable substrate (e.g., a fragment of the retinoblastoma protein, pRB) and ATP in an assay buffer.[1][7]
- Inhibitor Addition: Test compounds, such as RO-3306, are serially diluted and added to the reaction mixture.[8]
- Incubation: The reaction is allowed to proceed at 37°C for a defined period, typically 30 minutes.[5][8]



- Termination and Detection: The kinase reaction is stopped, and the detection reagents
 (Eu3+-labeled anti-phospho-substrate antibody and APC-labeled antibody) are added.[5][8]
- Signal Measurement: After an incubation period to allow for antibody binding, the timeresolved fluorescence signal is measured. The IC50 values are then calculated from the dose-response curves.[5][8]

IMAP Assay for Kinase Selectivity Profiling

The IMAP (Immobilized Metal Affinity for Phosphochemicals) assay is another technology used to assess kinase activity and inhibitor selectivity against a panel of kinases.[1][5]

Principle: This assay relies on the high-affinity binding of phosphate groups to nanoparticles functionalized with trivalent metal complexes. A fluorescently labeled peptide substrate is used. When the kinase phosphorylates the substrate, the resulting phosphopeptide binds to the nanoparticles, leading to a change in the fluorescence polarization of the solution.

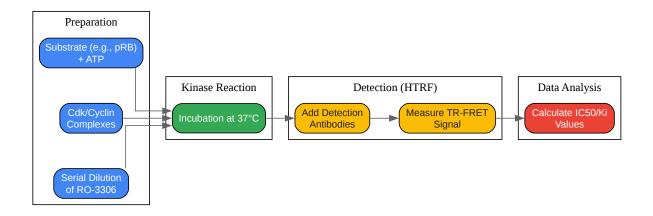
Protocol Outline:

- Kinase Reaction: The kinase, fluorescently labeled substrate, ATP, and the test inhibitor are incubated together.
- Binding Step: The IMAP binding reagent (nanoparticles) is added to the reaction.
- Detection: The fluorescence polarization is measured. A low polarization value indicates that the substrate is not phosphorylated and is tumbling freely in solution (i.e., the kinase was inhibited). A high polarization value indicates that the phosphorylated substrate is bound to the large nanoparticles, restricting its movement.

Visualizing the Methodologies

To further clarify the experimental and biological contexts, the following diagrams are provided.

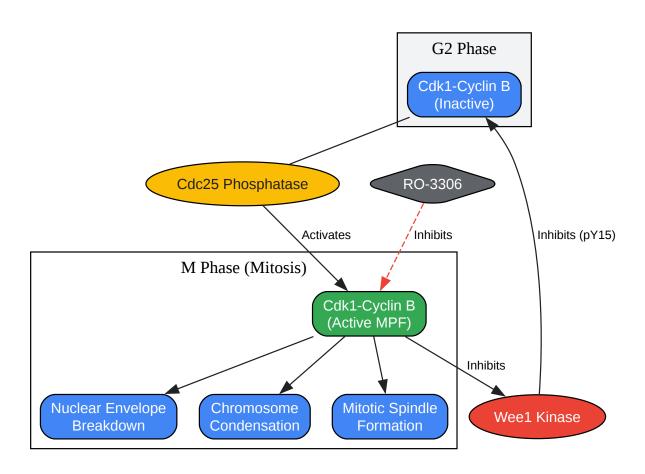




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Caption: Workflow for determining Cdk inhibitor potency using an HTRF assay.





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References

- 1. Selective small-molecule inhibitor reveals critical mitotic functions of human CDK1 PMC [pmc.ncbi.nlm.nih.gov]
- 2. Cyclin-dependent kinase 1 inhibitor RO-3306 enhances p53-mediated Bax activation and mitochondrial apoptosis in AML PMC [pmc.ncbi.nlm.nih.gov]
- 3. BiblioMed.org Fulltext article Viewer [bibliomed.org]



- 4. tribioscience.com [tribioscience.com]
- 5. selleckchem.com [selleckchem.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. apexbt.com [apexbt.com]
- 8. Ro 3306 | CDK1 inhibitor | TargetMol [targetmol.com]
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